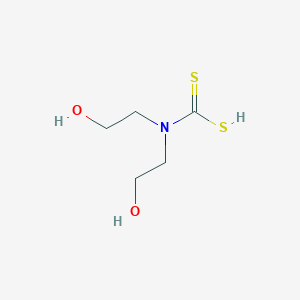
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor kappa B (NF-κB) pathway. TPCA-1 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine selectively inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses, cell survival, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, stress, and microbial infections. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, a key inhibitor of NF-κB. By inhibiting the IKK complex, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also inhibits the expression of several cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in immune responses and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also has good solubility in water and organic solvents, making it suitable for use in various experimental settings. However, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models.
Future Directions
There are many potential future directions for 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine research. One area of interest is the development of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine derivatives with improved pharmacokinetic properties and increased selectivity for specific NF-κB subunits. Another area of research is the investigation of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, further studies are needed to explore the potential applications of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is a small molecule inhibitor that selectively targets the NF-κB pathway and has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, and its mechanism of action involves the inhibition of the IKK complex. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has some limitations for lab experiments, there are many potential future directions for research on this molecule.
Synthesis Methods
The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-thiophenemethylamine, reduction of the resulting nitro compound, and subsequent cyclization with cyanamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has also been studied for its anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other autoimmune disorders.
properties
Product Name |
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine |
|---|---|
Molecular Formula |
C9H8ClN3S |
Molecular Weight |
225.7 g/mol |
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13) |
InChI Key |
SRTYKWUAAVWWRA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
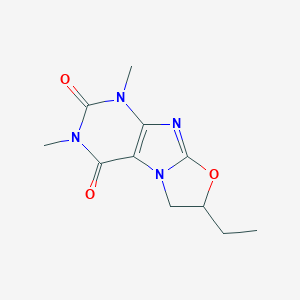
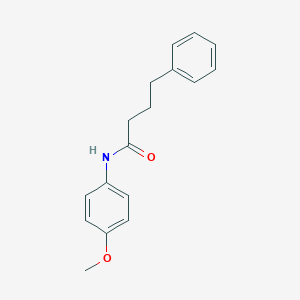
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
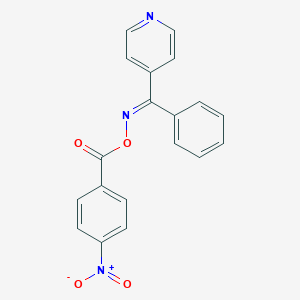
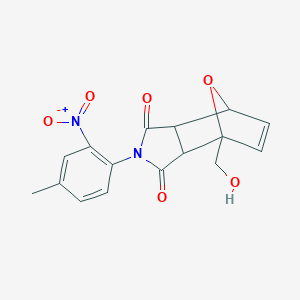
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
